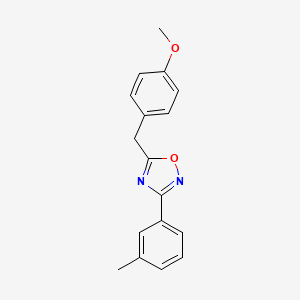
5-(4-methoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including those with methoxybenzyl groups, typically involves intramolecular oxidative cyclization or other cyclization techniques. For example, Kumar et al. (2013) described the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles through intramolecular oxidative cyclization using iodobenzene diacetate as an oxidant (Kumar, Mohana, & Mallesha, 2013). This method highlights a common approach to synthesizing oxadiazole derivatives, which may be applicable to the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including those with methoxybenzyl groups, can significantly influence their physical and chemical properties. Khan et al. (2014) investigated the crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones, finding that the arrangement of methoxybenzyl groups affects the solid-state molecular packing (Khan, Ibrar, & Simpson, 2014). Such insights are crucial for understanding the behavior and reactivity of the target compound.
Chemical Reactions and Properties
The chemical reactions and properties of 1,3,4-oxadiazole derivatives can vary widely depending on the substituents. Jiang et al. (2012) synthesized novel 1,3,4-oxadiazole derivatives and analyzed their optical properties, indicating how substitutions affect these properties (Jiang, Liu, Lv, & Zhao, 2012). Such studies can offer insights into the reactivity and potential applications of the target compound.
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. Abboud et al. (2017) synthesized a new series of mesogenic materials based on 1,3,4-oxadiazole and analyzed their liquid crystalline properties, demonstrating the impact of molecular structure on physical properties (Abboud, Lafta, & Tomi, 2017).
Scientific Research Applications
Crystal Packing and Molecular Structures
Research has shown that derivatives of oxadiazole, such as methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones, exhibit unique crystal and molecular structures. These compounds are characterized by their V-shaped or planar arrangements, impacting their solid-state molecular packing. This structural property is crucial in understanding the compound's interactions and stability in different environments, making it significant for material science and crystallography studies (Khan, Ibrar, & Simpson, 2014).
Antimicrobial Activities
Oxadiazole derivatives have been synthesized and evaluated for their potential antimicrobial activities. For example, compounds synthesized from phenyl acetic acid derivatives demonstrated significant antibacterial activity against Salmonella typhi, highlighting their potential as antimicrobial agents. Such research contributes to the development of new therapeutic agents against infectious diseases (Salama, 2020).
Liquid Crystalline Properties
Another application of oxadiazole derivatives is in the synthesis of mesogenic materials with liquid crystalline properties. These compounds, such as those bearing a nitro terminal group, exhibit nematic and smectic A (SmA) phases. Understanding these properties is essential for applications in liquid crystal displays (LCDs) and other optoelectronic devices (Abboud, Lafta, & Tomi, 2017).
Anticonvulsant Activity
Some 1,3,4-oxadiazole derivatives have been studied for their anticonvulsant activities. Research involving the synthesis of these compounds and their evaluation against maximal electroshock (MES) seizure method has shown promising results, suggesting potential therapeutic applications in treating epilepsy (Kumar, Mohana, & Mallesha, 2013).
Corrosion Inhibition
Oxadiazole derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Studies on compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have shown high efficiency in protecting mild steel from corrosion in sulfuric acid media. This application is crucial in industrial processes where corrosion resistance is essential (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-4-3-5-14(10-12)17-18-16(21-19-17)11-13-6-8-15(20-2)9-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOQIWHQBGYWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)
![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)
![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)


![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)
![2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)
amine hydrochloride](/img/structure/B5524574.png)
![(1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524586.png)
![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)
![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)